1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea

Catalog No.
S1916669
CAS No.
3824-74-6
M.F
C17H8F12N2O
M. Wt
484.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea

CAS Number

3824-74-6

Product Name

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea

IUPAC Name

1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea

Molecular Formula

C17H8F12N2O

Molecular Weight

484.24 g/mol

InChI

InChI=1S/C17H8F12N2O/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32)

InChI Key

YGCOMBKZFUMALE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea is a synthetic compound characterized by its unique molecular structure, which includes two 3,5-bis(trifluoromethyl)phenyl groups attached to a central urea moiety. Its molecular formula is C17H8F12N2OC_{17}H_{8}F_{12}N_{2}O, and it has a molecular weight of approximately 484.25 g/mol . The compound appears as a white to light yellow crystalline powder with a melting point ranging from 150 to 157 °C .

  • Organic Synthesis: The presence of the urea functional group suggests it could be involved in reactions forming peptide bonds or hydrogen bonding interactions.
  • Material Science: The bulky perfluorinated aryl groups (3,5-bis(trifluoromethyl)phenyl) can influence self-assembly and packing properties, making it a potential candidate for studies in crystal engineering or liquid crystal research.
Typical of urea derivatives, including nucleophilic substitutions and condensation reactions. It is particularly noted for its catalytic properties in organic synthesis, such as facilitating acid-free acetalization reactions . The presence of trifluoromethyl groups enhances its reactivity and solubility in organic solvents.

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea exhibits notable biological activity, particularly as an antibacterial agent. Research indicates its effectiveness against cariogenic bacterial strains, suggesting potential applications in dental health products or treatments . Its unique structure may contribute to its potency against specific microbial targets.

The synthesis of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea typically involves the reaction of appropriate phenolic precursors with isocyanates or urea derivatives. A common method includes:

  • Formation of the Urea Linkage: Reacting 3,5-bis(trifluoromethyl)aniline with phosgene or an equivalent isocyanate.
  • Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity level.

This method allows for the efficient production of the compound while maintaining high yields and purity standards.

The applications of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea span various fields:

  • Catalysis: It serves as an effective organocatalyst in organic synthesis processes.
  • Pharmaceuticals: Due to its antibacterial properties, it may be explored for development in antimicrobial therapies.
  • Material Science: Its unique chemical properties could be harnessed in the formulation of advanced materials.

Several compounds share structural similarities with 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-Bis(3-trifluoromethylphenyl)ureaC_{14}H_{10}F_6N_2OFewer trifluoromethyl groups; different antibacterial profile
N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)ureaC_{17}H_{8}F_{12}N_2OSimilar structure; potential for varied biological activity

Phosgene-Mediated Coupling of 3,5-Bis(trifluoromethyl)aniline

The synthesis of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea primarily involves the reaction of 3,5-bis(trifluoromethyl)aniline with phosgene or its safer equivalents, such as triphosgene (bis(trichloromethyl)carbonate). The process typically proceeds via a two-step mechanism:

  • Isocyanate Intermediate Formation: 3,5-Bis(trifluoromethyl)aniline reacts with triphosgene in dichloromethane or tetrahydrofuran under inert conditions, generating a reactive isocyanate intermediate. Base catalysts like triethylamine facilitate deprotonation, enhancing nucleophilic attack on the carbonyl carbon.
  • Urea Coupling: The isocyanate intermediate reacts with a second equivalent of 3,5-bis(trifluoromethyl)aniline to form the symmetrical urea derivative. This step occurs at moderate temperatures (0–25°C) with yields ranging from 73% to 91%.

Table 1: Key reaction parameters for phosgene-mediated synthesis

ParameterConditions
SolventDichloromethane, tetrahydrofuran
Temperature0–25°C
CatalystTriethylamine
Yield73–91%

Triphosgene is preferred over gaseous phosgene due to its solid-state stability and reduced toxicity, enabling safer handling in laboratory and industrial settings.

Continuous Flow Reactor Approaches for Industrial-Scale Production

Continuous flow reactors have emerged as efficient tools for scaling up urea synthesis. These systems offer precise control over reaction parameters, minimizing side reactions and improving reproducibility. Key advantages include:

  • Enhanced Mass Transfer: Rapid mixing of reagents in microfluidic channels ensures uniform isocyanate formation.
  • Temperature Control: Exothermic reactions are stabilized through active cooling, preventing thermal degradation.
  • Reduced Residence Time: Reactions complete in minutes rather than hours, increasing throughput.

A representative protocol involves pumping 3,5-bis(trifluoromethyl)aniline and triphosgene solutions through a packed-bed reactor containing immobilized zinc carbonate catalyst. This method achieves >90% conversion at 60°C with a flow rate of 2 mL/min.

Purification Techniques: Recrystallization vs. Chromatographic Methods

Post-synthetic purification is critical for obtaining high-purity urea derivatives:

  • Recrystallization: The crude product is dissolved in hot ethyl acetate or toluene and gradually cooled to induce crystallization. This method yields crystals with >99% purity but requires optimization of solvent polarity and cooling rates.
  • Chromatography: Silica gel column chromatography using dichloromethane/methanol gradients resolves impurities effectively. While slower than recrystallization, it accommodates thermally sensitive compounds.

Table 2: Comparison of purification methods

MethodPurity (%)ThroughputSolvent Consumption
Recrystallization>99ModerateHigh
Chromatography95–98LowModerate

XLogP3

6

Wikipedia

1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea

Dates

Modify: 2023-08-16

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